molecular formula C18H21BrN4O B2375392 2-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 1902900-24-6

2-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No.: B2375392
CAS No.: 1902900-24-6
M. Wt: 389.297
InChI Key: SVOIHNSKDVXBAV-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is an organic compound. It has a molecular formula of C13H12BrN3O and an average mass of 306.158 Da . This compound belongs to the class of organic compounds known as benzamides .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a benzene ring . It also contains a bromine atom, which has been suggested to have a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .

Scientific Research Applications

Synthesis and Crystal Structure

A study focused on the synthesis and crystal structure analysis of a related compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, providing detailed insights into its crystallographic parameters and molecular interactions. This research could offer foundational knowledge relevant to understanding the structural characteristics and synthesis approaches of similar compounds, including "2-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide" (Li et al., 2015).

Biological Activity

Another study reported on the biological activity of a similar compound, indicating its potential fungicidal and antiviral properties. This suggests that compounds with similar structures, such as "this compound," could also possess biological activities worth exploring in scientific research (Li et al., 2015).

Molecular Interactions and DFT Calculations

Research on antipyrine-like derivatives, including studies on their intermolecular interactions and DFT calculations, can provide valuable insights into the electronic and structural aspects of similar compounds. Such studies highlight the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures, which could be relevant for understanding the properties and reactivities of "this compound" (A. Saeed et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of new drugs that overcome AMR problems is a current focus in the field . This compound, with its unique structure, could potentially contribute to this area of research.

Properties

IUPAC Name

2-bromo-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-15-4-2-1-3-14(15)18(24)20-13-7-9-23(10-8-13)17-11-16(21-22-17)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOIHNSKDVXBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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